2-(Chloromethyl)-4-cyanobenzo[d]oxazole
Description
2-(Chloromethyl)-4-cyanobenzo[d]oxazole is a heterocyclic aromatic compound featuring a benzo[d]oxazole core substituted with a chloromethyl (-CH₂Cl) group at position 2 and a cyano (-CN) group at position 3. The benzo[d]oxazole scaffold is electron-deficient due to the electron-withdrawing effects of the oxygen and nitrogen atoms, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H5ClN2O |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-4-8-12-9-6(5-11)2-1-3-7(9)13-8/h1-3H,4H2 |
InChI Key |
MSPGDGIXMKLERI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Chloromethyl)-4-cyanobenzo[d]oxazole can be achieved through several synthetic routes. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to benzo[d]oxazole-2-thiol . Another method involves the use of α-haloketones and formamide in the presence of a dehydrating agent . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(Chloromethyl)-4-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzoxazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and reduced forms.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with dienophiles, leading to the formation of pyridine or furan derivatives.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Chloromethyl)-4-cyanobenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of certain bacterial and fungal strains by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of 2-(chloromethyl)-4-cyanobenzo[d]oxazole with structurally related compounds, focusing on synthesis, physicochemical properties, reactivity, and applications.
Key Findings:
Synthetic Accessibility: Chloromethyl derivatives are typically synthesized via cyclization or condensation reactions. The 4-cyano isomer requires precise regioselective conditions, whereas 2-substituted variants (e.g., benzyl) are more straightforward . Microwave-assisted methods improve yields for sterically hindered compounds (e.g., 2-benzyl-4-(chloromethyl)-1,3-oxazole) .
Reactivity Trends :
- Chloromethyl groups at C2 are more reactive than those at C4 due to reduced steric hindrance .
- Bromine substitution (Br-Box1) increases electrophilicity, enabling faster alkylation compared to chloro analogs .
Benzyl-substituted oxazoles show specificity against fungal biofilms, likely due to lipophilicity facilitating membrane penetration .
Stability: Cyano groups stabilize intermediates via resonance but reduce solubility in aqueous media . Chloromethyl derivatives are moisture-sensitive, requiring anhydrous storage to prevent hydrolysis .
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